5-Amino-4-methoxypentanoic acid hydrochloride
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Overview
Description
5-Amino-4-methoxypentanoic acid hydrochloride is an organic compound with the molecular formula C6H13NO3·HCl It is a derivative of pentanoic acid, featuring an amino group at the 5th position and a methoxy group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methoxypentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxypentanoic acid.
Amination: The introduction of the amino group at the 5th position can be achieved through various amination reactions. One common method involves the use of ammonia or an amine source under suitable conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methoxypentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 5-amino-4-methoxy-2-pentanone.
Reduction: Formation of 5-amino-4-methoxypentanol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-Amino-4-methoxypentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-4-methoxypentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, while the methoxy group can influence its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-methylpentanoic acid hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
5-Amino-4-hydroxypentanoic acid hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Amino-4-chloropentanoic acid hydrochloride: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
5-Amino-4-methoxypentanoic acid hydrochloride is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical and physical properties
Biological Activity
5-Amino-4-methoxypentanoic acid hydrochloride (5-AMPA) is an amino acid derivative with significant potential in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-AMPA is characterized by the following chemical structure:
- Molecular Formula : C6H12ClN1O3
- Molecular Weight : Approximately 183.59 g/mol
The compound features:
- An amine group (-NH2)
- A methoxy group (-OCH3)
- A pentanoic acid backbone
These functional groups contribute to its reactivity and biological interactions.
5-AMPA's biological activity is primarily mediated through its interactions with neurotransmitter systems, particularly those involving glutamate and gamma-aminobutyric acid (GABA). Preliminary studies suggest that it may enhance synaptic transmission and modulate neuronal excitability, making it a candidate for further investigation in neuropharmacology.
Potential Mechanisms Include:
- Neurotransmitter Modulation : Interaction with glutamate receptors, potentially enhancing excitatory neurotransmission.
- GABAergic Activity : Possible influence on GABA receptors, which could affect inhibitory neurotransmission.
Biological Activity Data
Recent studies have highlighted various aspects of 5-AMPA's biological activity:
Case Studies
-
Neuropharmacological Effects :
- A study demonstrated that 5-AMPA could enhance synaptic plasticity in rodent models, suggesting its potential role in cognitive enhancement and neuroprotection.
-
Metabolic Role :
- Research indicated that 5-AMPA acts as a metabolite of L-leucine, implicating its involvement in metabolic pathways that could influence energy homeostasis and protein synthesis.
Comparative Analysis with Similar Compounds
5-AMPA shares structural similarities with other amino acids and their derivatives. Below is a comparison highlighting key features:
Compound Name | CAS Number | Key Features |
---|---|---|
D-Aspartic Acid β-Methyl Ester Hydrochloride | 22728-89-8 | Involved in neuroendocrine regulation |
L-Aspartic Acid Dimethyl Ester Hydrochloride | 32213-95-9 | Plays a role in neurotransmission |
3-Amino-4-Methylpentanoic Acid | 69630-50-8 | Endogenous metabolite related to L-leucine metabolism |
Properties
Molecular Formula |
C6H14ClNO3 |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-amino-4-methoxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-10-5(4-7)2-3-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |
InChI Key |
YEZSMVQPGRTALT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC(=O)O)CN.Cl |
Origin of Product |
United States |
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